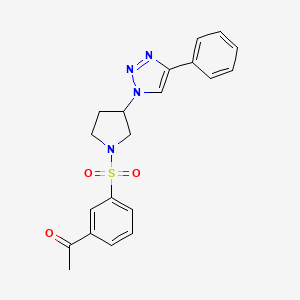1-(3-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone
CAS No.: 2034445-56-0
Cat. No.: VC4306668
Molecular Formula: C20H20N4O3S
Molecular Weight: 396.47
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2034445-56-0 |
|---|---|
| Molecular Formula | C20H20N4O3S |
| Molecular Weight | 396.47 |
| IUPAC Name | 1-[3-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]sulfonylphenyl]ethanone |
| Standard InChI | InChI=1S/C20H20N4O3S/c1-15(25)17-8-5-9-19(12-17)28(26,27)23-11-10-18(13-23)24-14-20(21-22-24)16-6-3-2-4-7-16/h2-9,12,14,18H,10-11,13H2,1H3 |
| Standard InChI Key | HVWHFIGGWYDDCW-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4 |
Introduction
The compound "1-(3-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone" is a complex organic molecule containing multiple functional groups. Its structure includes:
-
A triazole ring: A 1H-1,2,3-triazole is a five-membered aromatic heterocycle containing three nitrogen atoms. Triazoles are commonly used in medicinal chemistry due to their stability and ability to form hydrogen bonds.
-
A pyrrolidine ring: A saturated five-membered nitrogen-containing heterocycle often found in bioactive molecules.
-
A sulfonyl group: A functional group with the formula , contributing to polarity and potential biological activity.
-
A phenyl group: An aromatic ring that enhances hydrophobic interactions in biological systems.
-
An ethanone group: A ketone functional group that can participate in various chemical reactions.
Potential Applications
Based on its structural features, this compound could have applications in:
-
Medicinal Chemistry:
-
The triazole moiety is often linked to antimicrobial, antifungal, or anticancer activities.
-
The sulfonyl group can enhance solubility and bioavailability of drugs.
-
-
Catalysis:
-
Triazole-based compounds are sometimes used as ligands in metal-catalyzed reactions.
-
-
Material Science:
-
The combination of aromatic and heterocyclic components can make this compound suitable for advanced materials like polymers or sensors.
-
Functional Groups and Their Roles
| Functional Group | Role in Activity/Properties |
|---|---|
| 1H-1,2,3-Triazole | Stabilizes interactions with biological targets |
| Pyrrolidine | Increases molecular flexibility |
| Sulfonyl | Enhances hydrophilicity and reactivity |
| Phenyl | Provides hydrophobicity for membrane permeability |
| Ethanone | Reactive site for further chemical modifications |
Synthesis Pathways
While specific synthetic routes are unavailable for this compound, a plausible method involves:
-
Formation of the Triazole Ring:
-
Through a Huisgen cycloaddition (click chemistry) between an azide and an alkyne.
-
-
Attachment of the Pyrrolidine Ring:
-
Using an amine-functionalized pyrrolidine derivative reacted with a sulfonyl chloride.
-
-
Final Coupling with Phenylethanone:
-
Via electrophilic aromatic substitution or other coupling reactions.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume